molecular formula C24H32Cl2F2N2 B15136257 Autophagy/REV-ERB-IN-1 (hydrochloride)

Autophagy/REV-ERB-IN-1 (hydrochloride)

Cat. No.: B15136257
M. Wt: 457.4 g/mol
InChI Key: REYRPHMUFJUZQD-UHFFFAOYSA-N
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Description

Autophagy/REV-ERB-IN-1 (hydrochloride) is a dual inhibitor of autophagy and REV-ERB, with significant anticancer activity. This compound has shown improved potency in blocking autophagy and enhanced toxicity against cancer cells, making it a promising candidate for cancer research, particularly in melanoma .

Preparation Methods

The synthesis of Autophagy/REV-ERB-IN-1 (hydrochloride) involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications.

Chemical Reactions Analysis

Autophagy/REV-ERB-IN-1 (hydrochloride) undergoes various chemical reactions, including:

The major products formed from these reactions include various intermediates that are crucial for the synthesis of the final compound.

Scientific Research Applications

Autophagy/REV-ERB-IN-1 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study autophagy and REV-ERB pathways.

    Biology: Helps in understanding the role of autophagy in cellular processes and its impact on cancer cell survival.

    Medicine: Investigated for its potential as an anticancer agent, particularly in melanoma research.

Mechanism of Action

The mechanism of action of Autophagy/REV-ERB-IN-1 (hydrochloride) involves:

Comparison with Similar Compounds

Autophagy/REV-ERB-IN-1 (hydrochloride) is unique due to its dual inhibition of autophagy and REV-ERB. Similar compounds include:

Autophagy/REV-ERB-IN-1 (hydrochloride) stands out due to its improved potency and enhanced toxicity against cancer cells, making it a valuable tool in cancer research .

Properties

Molecular Formula

C24H32Cl2F2N2

Molecular Weight

457.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[[4-fluoro-3-(piperidin-4-ylmethyl)phenyl]methyl]cyclopentan-1-amine;dihydrochloride

InChI

InChI=1S/C24H30F2N2.2ClH/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18;;/h3-8,16,18,27-28H,1-2,9-15,17H2;2*1H

InChI Key

REYRPHMUFJUZQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4.Cl.Cl

Origin of Product

United States

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